molecular formula C16H14O8 B1216461 5,5'-Dehydrodivanillate CAS No. 2134-90-9

5,5'-Dehydrodivanillate

Cat. No.: B1216461
CAS No.: 2134-90-9
M. Wt: 334.28 g/mol
InChI Key: QGCWGSXMGCSFDM-UHFFFAOYSA-N
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Description

5,5’-Dehydrodivanillate: is a lignin-derived biphenyl compound. It is a dimeric compound that plays a significant role in the microbial conversion of lignin-derived aromatics, which is a promising strategy for the industrial utilization of biomass resources . This compound is particularly important in the context of bioengineering and industrial applications due to its unique structure and properties.

Mechanism of Action

Target of Action

5,5’-Dehydrodivanillate (DDVA) primarily targets microbial transport systems, specifically the major facilitator superfamily (MFS) transporters. In the bacterium Sphingobium sp. strain SYK-6, the transporter gene ddvK is essential for the uptake of DDVA . These transporters play a crucial role in the microbial conversion of lignin-derived aromatic compounds.

Mode of Action

DDVA interacts with the MFS transporter DdvK, facilitating its uptake into microbial cells. Once inside, DDVA undergoes enzymatic demethylation and other catabolic processes. The interaction with DdvK is regulated by the transcriptional regulator DdvR, which controls the expression of the DDVA O-demethylase oxygenase component gene (ligXa) .

Biochemical Pathways

Upon uptake, DDVA is metabolized through a series of biochemical pathways. The primary pathway involves the conversion of DDVA to 2-pyrone-4,6-dicarboxylate (PDC) via intermediates such as 5-carboxyvanillate . These pathways are part of the broader lignin degradation process, which is crucial for the microbial utilization of lignin-derived compounds.

Pharmacokinetics

The pharmacokinetics of DDVA, particularly in microbial systems, involves its absorption through specific transporters like DdvK. The distribution within the microbial cell leads to its subsequent metabolism. The excretion of metabolites such as PDC is part of the microbial catabolic process. The bioavailability of DDVA is significantly influenced by the efficiency of its transport and the activity of the involved enzymes .

Result of Action

The molecular and cellular effects of DDVA’s action include the production of valuable metabolites like PDC, which can be used as building blocks for functional polymers . The microbial growth on DDVA as a carbon source indicates its effective utilization and conversion into energy and biomass.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substrates can influence the efficacy and stability of DDVA’s action. Optimal conditions for the activity of the DdvK transporter and the associated enzymes are crucial for efficient DDVA uptake and metabolism. Additionally, the presence of competing substrates can affect the specificity and rate of DDVA transport and conversion .

: DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6

Biochemical Analysis

Biochemical Properties

5,5’-Dehydrodivanillate plays a crucial role in biochemical reactions, particularly in the microbial degradation of lignin. It interacts with several enzymes, including 5,5’-dehydrodivanillate O-demethylase (LigX), which demethylates one of the methoxy groups, converting it to a hydroxyl group . This reaction is followed by oxidative meta-cleavage catalyzed by 5,5’-dehydrodivanillate dioxygenase (LigZ), and subsequent hydrolysis by 5,5’-dehydrodivanillate hydrolase (LigY) . These interactions are essential for the breakdown of lignin into smaller, more manageable compounds.

Cellular Effects

5,5’-Dehydrodivanillate influences various cellular processes, particularly in bacteria that degrade lignin. In Sphingobium sp. strain SYK-6, the compound is taken up by the major facilitator superfamily transporter DdvK . This uptake is crucial for the bacterium’s ability to grow on and convert 5,5’-Dehydrodivanillate. The compound’s presence induces the expression of genes involved in its catabolism, affecting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, 5,5’-Dehydrodivanillate exerts its effects through specific binding interactions with enzymes. The initial demethylation by LigX is a critical step, followed by the action of LigZ and LigY . These enzymes facilitate the breakdown of the compound into smaller molecules that can be further metabolized. The regulation of these enzymes is tightly controlled, with 5,5’-Dehydrodivanillate acting as an inducer for the expression of genes involved in its own degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,5’-Dehydrodivanillate have been observed to change over time. The compound is relatively stable, but its degradation products can accumulate and affect cellular function. Studies have shown that the overexpression of the transporter gene ddvK can enhance the conversion of 5,5’-Dehydrodivanillate and increase the production of valuable metabolites . Long-term exposure to the compound can lead to changes in gene expression and cellular metabolism.

Metabolic Pathways

5,5’-Dehydrodivanillate is involved in several metabolic pathways, primarily related to lignin degradation. The compound is first demethylated by LigX, followed by meta-cleavage by LigZ, and hydrolysis by LigY . These reactions convert 5,5’-Dehydrodivanillate into 5-carboxyvanillate and other smaller molecules that can be further metabolized. The enzymes involved in these pathways are crucial for the efficient breakdown of lignin-derived compounds .

Transport and Distribution

The transport and distribution of 5,5’-Dehydrodivanillate within cells are facilitated by the major facilitator superfamily transporter DdvK . This transporter is essential for the uptake of the compound into bacterial cells, where it can be metabolized. The distribution of 5,5’-Dehydrodivanillate within tissues and its localization within cells are critical for its biochemical activity and interactions with enzymes .

Subcellular Localization

5,5’-Dehydrodivanillate is localized within specific subcellular compartments, where it interacts with enzymes involved in its degradation. The targeting signals and post-translational modifications that direct the compound to these compartments are essential for its activity. The subcellular localization of 5,5’-Dehydrodivanillate affects its function and the efficiency of its metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5’-Dehydrodivanillate can be synthesized through the co-precipitation of lignin-derived compounds with enzymes and low-toxicity metals such as calcium and zinc. This method forms stable enzyme-metal-organic material composites . The synthesis involves the use of metal-organic frameworks or materials as advanced enzyme immobilization platforms, which improve biocatalysis and materials science applications .

Industrial Production Methods: The industrial production of 5,5’-Dehydrodivanillate involves the microbial conversion of lignin-derived aromatics using specific bacterial strains such as Sphingobium sp. strain SYK-6. This process requires the identification and characterization of transporter genes responsible for the uptake and conversion of the compound .

Chemical Reactions Analysis

Types of Reactions: 5,5’-Dehydrodivanillate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the conversion of the compound into value-added metabolites.

Common Reagents and Conditions: The common reagents used in the reactions involving 5,5’-Dehydrodivanillate include oxygenases, demethylases, and other enzymes that facilitate the conversion of the compound under specific conditions .

Major Products Formed: The major products formed from the reactions of 5,5’-Dehydrodivanillate include 2-pyrone-4,6-dicarboxylate, which is a building block for functional polymers .

Comparison with Similar Compounds

  • Vanillate
  • Syringate
  • Protocatechuate

Comparison: 5,5’-Dehydrodivanillate is unique due to its dimeric structure and its role in the microbial conversion of lignin-derived aromatics. Unlike other similar compounds, it requires specific transporter genes for its uptake and conversion, making it a valuable compound for industrial applications .

Properties

IUPAC Name

3-(5-carboxy-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O8/c1-23-11-5-7(15(19)20)3-9(13(11)17)10-4-8(16(21)22)6-12(24-2)14(10)18/h3-6,17-18H,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCWGSXMGCSFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C(=O)O)OC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175606
Record name (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2134-90-9
Record name 6,6′-Dihydroxy-5,5′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2134-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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